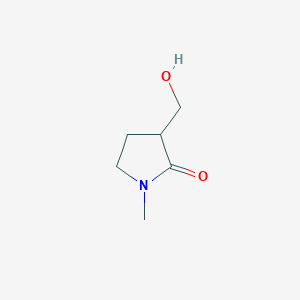

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Overview

Description

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS: 577780-05-3) is a lactam derivative featuring a five-membered pyrrolidinone ring substituted with a hydroxymethyl group at the 3-position and a methyl group at the 1-position. This compound belongs to the class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioactivity and utility as synthetic intermediates .

Preparation Methods

Preparation Methods

Reductive Cyclization Approach

A widely referenced method for synthesizing 3-(hydroxymethyl)-1-methylpyrrolidin-2-one involves a two-step process: ring closure (cyclization) followed by selective reduction. This approach is exemplified in recent patent literature for closely related compounds and can be adapted for the target molecule.

Cyclization Step

- Reactants: Malic acid (as compound I) and methylamine (as compound II)

- Solvent: Toluene

- Procedure:

- Malic acid and aqueous methylamine are combined in toluene at 15 °C.

- The mixture is stirred, then heated to reflux for 18 hours to promote water removal and cyclization.

- After cooling, the solvent is removed, and the intermediate is crystallized from propanol/n-heptane.

Reduction Step

- Intermediate: 3-hydroxy-1-methylcyclobutanediamide (compound III)

- Reducing Agents: Sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether

- Solvent: Tetrahydrofuran (THF)

- Procedure:

- The intermediate is dissolved in THF under inert atmosphere.

- The reducing agent is added at low temperature (−10 to 10 °C).

- Dimethyl sulfate is added dropwise, followed by trimethyl borate.

- The reaction is maintained at 0–50 °C.

- The mixture is quenched with hydrochloric acid under ice bath conditions.

- The product is extracted with ethyl acetate and purified by distillation under reduced pressure.

Data Table: Example Yield and Conditions

| Step | Reactants/Conditions | Key Details | Yield |

|---|---|---|---|

| Cyclization | Malic acid, methylamine, toluene, 15 °C → reflux | 18 h, water removal, crystallization | 40.0 g |

| Reduction | Intermediate, NaBH4 (or others), THF, −10–50 °C | Dimethyl sulfate, trimethyl borate | 11.2 g |

Note: The above yields are for a related compound (1-methyl-3-pyrrolidinol), but the methodology is directly adaptable to this compound with appropriate starting materials and modifications.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions are efficient for constructing highly substituted pyrrolidinone derivatives, including those with hydroxymethyl and N-methyl substituents.

Typical MCR Procedure

- Reactants:

- Ethyl 2,4-dioxovalerate (or similar β-ketoester)

- Aromatic aldehyde

- Aniline or other amine

- Solvent: Glacial acetic acid or ethanol

- Procedure:

- Equimolar or slightly excess ratios of the three components are mixed in solvent.

- The reaction proceeds at room temperature or with gentle heating.

- The product is isolated by filtration or extraction, followed by purification.

Mechanistic Insights

- DFT calculations indicate that nucleophilic addition of methylamine to the pyrrolinone ring is kinetically favored, enabling selective functionalization at the 3-position.

- Ethanol as a solvent can significantly improve yields compared to acetic acid.

Data Table: MCR Optimization

| Entry | Ratio (Aldehyde:Amine:β-Ketoester) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1:1 | Acetic acid | RT | 70 |

| 2 | 1:1:1.5 | Acetic acid | RT | 77 |

| 3 | 1:1:1.5 | Ethanol | RT | Higher |

The above data are for analogous pyrrolidinone derivatives, demonstrating the general applicability of MCRs for functionalized pyrrolidinones.

General Considerations and Optimization

- Choice of Reducing Agent: Using milder reducing agents (e.g., sodium borohydride) enhances safety and process stability compared to more reactive agents like lithium aluminum hydride.

- Purification: Intermediates that crystallize easily simplify purification and improve overall yield and purity.

- Scalability: The outlined methods are amenable to scale-up due to straightforward reaction conditions and work-up procedures.

Summary Table: Preparation Methods Overview

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: The major product is 3-(Carboxymethyl)-1-methylpyrrolidin-2-one.

Reduction: The major product is 3-(Hydroxymethyl)-1-methylpyrrolidin-2-ol.

Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one serves as a crucial building block in organic synthesis. It is utilized as a reagent in various chemical reactions, contributing to the formation of complex molecules.

Biological Studies

Research has indicated potential biological activities associated with this compound:

- Interactions with Biomolecules: The hydroxymethyl group can engage in hydrogen bonding, influencing molecular interactions.

- Therapeutic Applications: Investigations are ongoing into its role in drug development, particularly for targeted therapies and drug delivery systems.

Pharmaceutical Development

The compound's unique properties make it a candidate for pharmaceutical applications, including:

- Beta-3 Adrenergic Receptor Agonists: It has been explored for its potential use in treating metabolic disorders by acting on beta-3 adrenergic receptors .

Industrial Applications

In industrial chemistry, it is used to produce specialty chemicals and materials that require specific functional properties. Its versatility allows for its application in diverse fields, including:

- Polymer Production: The compound can act as an intermediate in synthesizing various polymers.

In studies assessing its biological activity, researchers have explored its potential neuroprotective effects against TNFα-mediated neuroinflammatory diseases. The compound showed promise in modulating inflammatory responses, highlighting its therapeutic potential .

Case Study 2: Drug Formulation

Research into drug formulations has demonstrated that derivatives of this compound can enhance solubility and bioavailability of active pharmaceutical ingredients, making it a valuable component in developing effective drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as a precursor for the synthesis of bioactive molecules, thereby exerting its effects through the metabolites formed.

Comparison with Similar Compounds

The following analysis compares 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one with structurally related lactams, focusing on substituent positions, physicochemical properties, and biological activities.

Structural Analogs

4-(Hydroxymethyl)pyrrolidin-2-one (CAS: 64320-89-4)

- Applications : Similar to the target compound, it may serve as a precursor for bioactive molecules or chiral auxiliaries .

4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS: 59887-20-6)

- Structure : Methyl group at position 1 and hydroxymethyl at position 4.

- Comparison : The positional isomerism (3- vs. 4-hydroxymethyl) alters electronic distribution and steric effects, influencing reactivity and interaction with biological targets .

(3S)-3-Hydroxy-1-methylpyrrolidin-2-one (CAS: 1292324-56-1)

- Structure : Hydroxyl group instead of hydroxymethyl at position 3.

- Impact : Reduced steric bulk compared to hydroxymethyl may enhance solubility but decrease stability in acidic conditions. Enantiomeric purity (S-configuration) is critical for chiral synthesis .

1-(3-Hydroxypropyl)pyrrolidin-2-one

- Structure : A hydroxypropyl chain replaces the hydroxymethyl group.

Biological Activity

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one, with the chemical formula C6H11NO2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Structure : The compound features a pyrrolidine ring with hydroxymethyl and methyl substituents.

- Molecular Weight : Approximately 115.16 g/mol.

- CAS Number : 577780-05-3.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological pathways.

The biological activity of this compound is believed to be mediated through:

- Modulation of Enzyme Activity : Similar compounds have shown the ability to influence enzyme functions, potentially affecting metabolic pathways.

- Neurotransmitter Interaction : Some studies suggest that derivatives of pyrrolidinones can interact with neurotransmitter systems, indicating a potential role in neuropharmacology.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the pharmacological effects of this compound:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Cytotoxicity Assays : Various cytotoxicity assays indicate that while the compound exhibits some degree of toxicity at high concentrations, it remains relatively safe at lower doses.

Case Studies

- Neuroprotective Effects : A study involving rats demonstrated that administration of the compound resulted in improved memory retention and reduced markers of neuroinflammation.

- Metabolic Effects : Another study highlighted its potential role in modulating glucose metabolism, which could be beneficial for metabolic disorders.

Data Tables

| Biological Activity | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Antioxidant | Significant | Moderate |

| Cytotoxicity | Dose-dependent | Low at therapeutic levels |

| Neuroprotective | Not assessed | Positive effects on cognition |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one relevant to experimental handling?

Answer:

- Molecular Formula : C₆H₁₁NO₂ (CAS 577780-05-3), with a molecular weight of 129.16 g/mol .

- Density : Predicted to be 1.124 g/cm³, and boiling point is 281.8°C under standard conditions .

- Storage : Recommended at 2–8°C to maintain stability .

- Handling : Use nitrile gloves and chemical-resistant lab coats due to limited toxicity data. Inspect gloves before use and follow proper removal techniques to avoid skin contact .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer:

- Cyclization Strategies : Start with substituted pyrrolidine precursors. For example, (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 185693-07-6) can be synthesized via stereoselective cyclization of hydroxylated intermediates under anhydrous conditions .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive hydroxyl groups during synthesis. Final deprotection with HCl yields the target compound .

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydroxylmethyl and methyl group positions. Compare with reference data for pyrrolidinone derivatives .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., m/z 130.1 [M+H]⁺) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment, especially when detecting impurities like unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- X-ray Crystallography : Use SHELXL/SHELXS programs for single-crystal refinement. For example, SHELXTL (Bruker AXS) resolves ambiguities in bond angles and torsional strain in pyrrolidinone rings .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G* level) to validate stereochemistry .

- Cross-Technique Correlation : Combine IR (C=O stretch ~1700 cm⁻¹) with X-ray data to confirm lactam ring geometry .

Q. What methodological approaches are recommended for studying the compound’s stability under varying pH and temperature?

Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (UV detection at 210 nm) .

- pH-Dependent Studies : Prepare buffered solutions (pH 2–10) and analyze hydrolysis products (e.g., hydroxamic acid derivatives) using LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (2–8°C) .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Answer:

- Microcosm Assays : Evaluate biodegradability in OECD 301F tests (aerobic sludge incubation, measure CO₂ evolution over 28 days) .

- QSAR Modeling : Use EPI Suite to predict bioaccumulation (log P = -0.34) and prioritize in vitro assays for aquatic toxicity .

- Soil Mobility Studies : Conduct column leaching experiments with radiolabeled compound to assess adsorption coefficients (Kd) .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Answer:

- Chiral Catalysts : Use (R)-BINAP-Ru complexes for hydrogenation of ketone intermediates (e.g., 5-keto-pyrrolidinone derivatives) to achieve >95% ee .

- Dynamic Kinetic Resolution : Employ lipase-mediated acyl transfer (e.g., Candida antarctica Lipase B) to selectively protect the desired enantiomer .

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral acids (e.g., tartaric acid) to enhance enantiomeric excess .

Safety and Compliance

Q. What are the critical safety considerations for handling this compound in synthetic chemistry labs?

Answer:

- PPE : Wear flame-retardant lab coats and nitrile gloves. Use fume hoods for powder handling to minimize inhalation risks .

- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste (EPA/DOT guidelines). Avoid drain disposal .

- Emergency Protocols : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and consult occupational health services .

Q. How should researchers address discrepancies in reported toxicity profiles of pyrrolidinone derivatives?

Answer:

- Metabolite Profiling : Use in vitro liver microsome assays (human S9 fraction) to identify reactive metabolites (e.g., N-oxides) that may explain toxicity variations .

- Cross-Species Comparisons : Test cytotoxicity in HepG2 (human) and CHO (rodent) cell lines to assess species-specific risks .

- Literature Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in structure-toxicity relationships .

Properties

IUPAC Name |

3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-3-2-5(4-8)6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKXBBFVQUNEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336732 | |

| Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577780-05-3 | |

| Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.